
DIACETYLSEVEDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetylsevedine is a natural compound extracted from Korolkowia sewrtzowii . It is a potent antiarrhythmic (class I) belonging to a novel structural class . It appears as a white powder and is soluble in chloroform, methanol, ethanol, benzene, and acetone, but not well in water . Its molecular formula is C31H49NO5 and it has a molecular weight of 515.72 .
Physical And Chemical Properties Analysis
Diacetylsevedine is a white powder . It is soluble in chloroform, methanol, ethanol, benzene, and acetone, but not well in water . It is stable in a dry state and should be stored at +4 °C, in a dark place . Its melting point is 202-204 °C .
Wissenschaftliche Forschungsanwendungen
Novel Tumor Markers
Diacetylsevedine, specifically in the form of N1,N12-diacetylspermine (DiAcSpm) and N1,N8-diacetylspermidine (DiAcSpd), are identified as novel and promising tumor markers. These diacetylated derivatives of polyamines are found in human urine and are significantly elevated in association with various types of cancers. DiAcSpm has shown more sensitivity than CEA for detecting colorectal cancer, while DiAcSpd is highly specific for malignant conditions, with minimal elevation in benign diseases. ELISA procedures have been developed for rapid determination of DiAcSpm, enhancing its clinical application potential. These markers are especially useful in the early detection of cancers and for monitoring remission and recurrence, presenting a significant advancement in cancer diagnostics (Kawakita & Hiramatsu, 2006).
Drug Discovery and Development
In the broader context of drug discovery and development, Diacetylsevedine's relevance can be understood through the lens of pharmacokinetics and metabolism, which are key considerations in this field. The process of developing therapeutic agents, including those like Diacetylsevedine, involves extensive research on their behavior in biological systems, their therapeutic efficacy, and safety profile. This encompasses a range of studies from molecular biology, pharmacology, and clinical sciences, contributing significantly to the advancement of medicine (Drews, 2000).
Pharmacogenetics
Diacetylsevedine's application in medical treatment might also intersect with pharmacogenetics research. This field focuses on correlating drug responses with genetic variations, which is crucial for understanding how different individuals may respond to a drug like Diacetylsevedine. The integration of genetic information into drug response studies could lead to more personalized and effective treatments (Giacomini et al., 2007).
Limitations and Challenges
While exploring the applications of Diacetylsevedine, it's also important to acknowledge the limitations and challenges in drug research. These include issues related to predicting toxicity and efficacy in human trials based on animal models, which often do not accurately reflect human responses. This highlights the complexity and the need for cautious and comprehensive approaches in drug research and development, including that of Diacetylsevedine (Norman, 2019).
Eigenschaften
CAS-Nummer |
66512-89-8 |
|---|---|
Produktname |
DIACETYLSEVEDINE |
Molekularformel |
C31H49NO5 |
Molekulargewicht |
515 g/mol |
Aussehen |
White crystal powder |
Reinheit |
≥ 98% TLC [chloroform-methanol (10:1), Rf=0.42, Silicagel], Melting point, Mass spectrometry. |
Synonyme |
Cevane-3,6,14-triol, 3,6-diacetate, (3beta,5alpha,6beta,25alpha)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



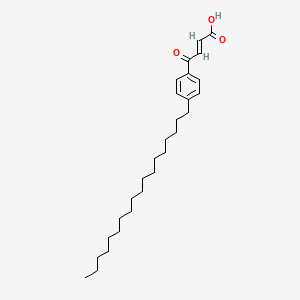
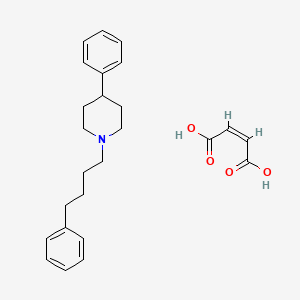
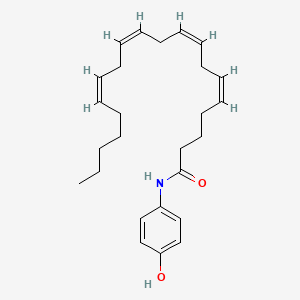
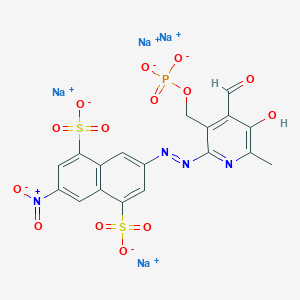
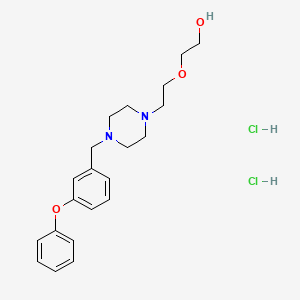
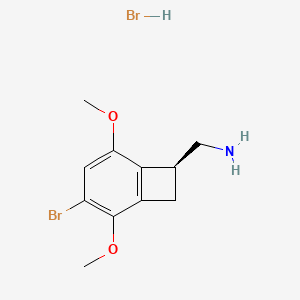
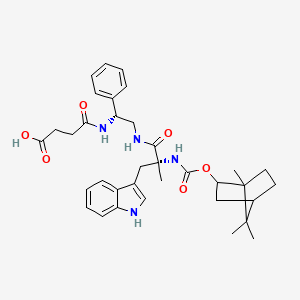
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
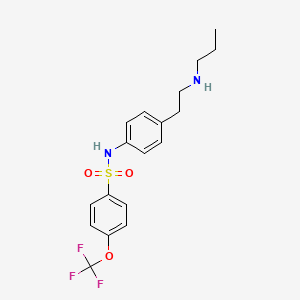
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
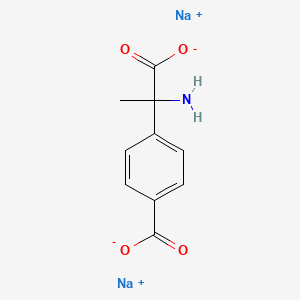
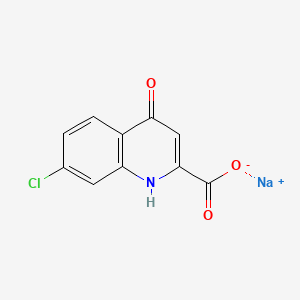
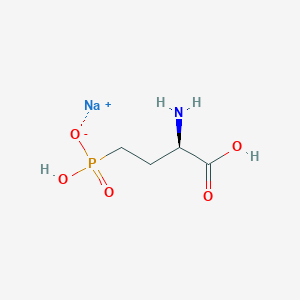
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)